REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:5](Cl)=[N:6][CH:7]=1.[I-:13].[Na+].C(Cl)(=O)C>C(#N)C>[Br:1][C:2]1[C:3]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:5]([I:13])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)Cl)C(F)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
518 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 40° C. for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
TEMPERATURE
|
Details
|
Once cooled
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with NaHCO3 (5 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EA (3×5 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=NC1)I)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |